molecular formula C11H20O3 B14643879 5-(Butoxymethyl)-3,3-dimethyloxolan-2-one CAS No. 54550-86-6

5-(Butoxymethyl)-3,3-dimethyloxolan-2-one

Cat. No.: B14643879
CAS No.: 54550-86-6
M. Wt: 200.27 g/mol
InChI Key: CMFLKRNRMDPOLQ-UHFFFAOYSA-N
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Description

5-(Butoxymethyl)-3,3-dimethyloxolan-2-one is a chemical compound with a unique structure that includes an oxolane ring substituted with butoxymethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butoxymethyl)-3,3-dimethyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of butoxymethyl alcohol with 3,3-dimethyl-2-oxopropanoic acid in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the oxolane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

5-(Butoxymethyl)-3,3-dimethyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxolane ring to more saturated structures.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-(Butoxymethyl)-3,3-dimethyloxolan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Butoxymethyl)-3,3-dimethyloxolan-2-one involves its interaction with specific molecular targets. The oxolane ring structure allows it to participate in various chemical reactions, influencing biological pathways and industrial processes. The compound’s effects are mediated through its ability to form stable complexes with enzymes and other proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methoxymethyl)-3,3-dimethyloxolan-2-one
  • 5-(Ethoxymethyl)-3,3-dimethyloxolan-2-one
  • 5-(Propoxymethyl)-3,3-dimethyloxolan-2-one

Uniqueness

5-(Butoxymethyl)-3,3-dimethyloxolan-2-one is unique due to its specific substituents, which confer distinct physicochemical properties. Compared to its analogs, it may exhibit different reactivity and stability, making it suitable for specialized applications in various fields.

Properties

CAS No.

54550-86-6

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

5-(butoxymethyl)-3,3-dimethyloxolan-2-one

InChI

InChI=1S/C11H20O3/c1-4-5-6-13-8-9-7-11(2,3)10(12)14-9/h9H,4-8H2,1-3H3

InChI Key

CMFLKRNRMDPOLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC1CC(C(=O)O1)(C)C

Origin of Product

United States

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